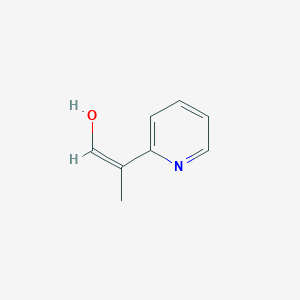
D-Glucopyranose, oligomeric, C8-10-alkyl glycosides
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glucopyranose, oligomeric, C8-10-alkyl glycosides are a class of non-ionic surfactants derived from glucose and fatty alcohols. These compounds are known for their excellent biodegradability and low toxicity, making them environmentally friendly. They are widely used in various industries, including personal care, household cleaning, and industrial applications, due to their effective surface-active properties.
Synthetic Routes and Reaction Conditions:
Direct Glycosylation Method: This method involves the reaction of C8-10 fatty alcohols with glucose in the presence of an acidic catalyst.
Transglycosylation Method: This method involves two steps:
Industrial Production Methods: Industrial production typically follows the direct glycosylation method due to its simplicity and efficiency. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, leading to the formation of alcohols.
Substitution: These compounds can undergo substitution reactions where the alkyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Various nucleophiles; typically carried out in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted glycosides depending on the nucleophile used.
科学研究应用
D-Glucopyranose, oligomeric, C8-10-alkyl glycosides have a wide range of applications in scientific research:
Chemistry: Used as surfactants in various chemical reactions and processes, including emulsification, solubilization, and stabilization of colloidal systems.
Biology: Employed in cell lysis and protein extraction protocols due to their mild and non-denaturing properties.
Medicine: Investigated for their potential use in drug delivery systems due to their biocompatibility and ability to form micelles.
作用机制
The primary mechanism of action of D-Glucopyranose, oligomeric, C8-10-alkyl glycosides is their ability to reduce surface tension at the interface between different phases (e.g., oil and water). This is achieved through the alignment of the hydrophobic alkyl chains with the hydrophobic phase and the hydrophilic glucose moieties with the aqueous phase. This alignment reduces the energy required to mix the phases, leading to the formation of stable emulsions or micelles .
Molecular Targets and Pathways:
Cell Membranes: These compounds can interact with cell membranes, leading to increased permeability and facilitating the extraction of intracellular components.
Proteins: They can interact with proteins, stabilizing them in solution and preventing aggregation.
相似化合物的比较
- D-Glucopyranose, oligomeric, C12-14-alkyl glycosides
- Dodecyl glycoside
- Alkyl polyglucosides
Comparison:
- D-Glucopyranose, oligomeric, C8-10-alkyl glycosides are unique due to their specific alkyl chain length, which provides a balance between hydrophilicity and hydrophobicity, making them highly effective surfactants.
- D-Glucopyranose, oligomeric, C12-14-alkyl glycosides have longer alkyl chains, which can lead to higher hydrophobicity and potentially different solubilization properties.
- Dodecyl glycoside and alkyl polyglucosides have varying chain lengths and degrees of polymerization, which can affect their surface-active properties and applications .
属性
CAS 编号 |
161074-97-1 |
|---|---|
分子式 |
C9H11NO4 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



